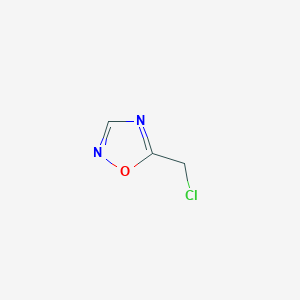
5-(Chloromethyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-1,2,4-oxadiazole, also known as 5-CMOD, is an organochlorine compound that has been widely studied for its potential applications in organic synthesis, as a catalyst in chemical reactions, and for its potential biological activities. This compound is an important intermediate in the synthesis of many organic compounds, including pharmaceuticals, agrochemicals, and other compounds. In addition, 5-CMOD has been studied for its potential as a therapeutic agent in the treatment of various diseases.
Applications De Recherche Scientifique
Chemical Synthesis and Transformation
5-(Chloromethyl)-1,2,4-oxadiazole has been studied for its reactions and transformations in chemical synthesis. For instance, a study explored the reaction of this compound with KCN, leading to the formation of trisubstituted 1,2,4-oxadiazol-5-ylacetonitriles and their parent alkanes (Sağırlı & Dürüst, 2018). Additionally, the compound's role in the ultrasound-promoted synthesis of 3-trichloromethyl-5alkyl(aryl)-1,2,4-oxadiazoles has been noted, which offers better yields and shorter reaction times compared to conventional methods (Bretanha et al., 2011).
Biological Applications and Potential
In the field of medicinal chemistry, this compound has been utilized for synthesizing various biologically active compounds. For instance, its derivatives have been synthesized and evaluated for antibacterial activity, showcasing potential in the development of new antibiotics (Rai et al., 2010). Furthermore, it has been used in the synthesis of compounds that induce apoptosis and show potential as anticancer agents (Zhang et al., 2005).
Material Science and Synthesis of Energetic Materials
This compound has also been explored in material science. For example, a study reported its use in creating new energetic materials by combining it with biheterocyclic scaffolds (Kukuljan & Kranjc, 2019). Additionally, its derivatives have been investigated for their luminescent properties, which could be utilized in the development of new luminescent materials (Parra et al., 2006).
Advancements in Heterocyclic Chemistry
The study and application of this compound in heterocyclic chemistry have seen significant advancements. This includes its use in innovative synthetic routes, contributing to the development of novel compounds with potential applications in various fields (Pace et al., 2015).
Propriétés
IUPAC Name |
5-(chloromethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2O/c4-1-3-5-2-6-7-3/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZBRFZFJCRLQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NOC(=N1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69146-79-8 |
Source


|
| Record name | 5-(chloromethyl)-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the structural characterization of 5-(chloromethyl)-1,2,4-oxadiazole?
A1: this compound has the molecular formula C3H3ClN2O and a molecular weight of 118.53 g/mol. While specific spectroscopic data may vary depending on the substituted groups on the oxadiazole ring, the presence of the chloromethyl group can be confirmed by 1H NMR and 13C NMR spectroscopy. [, , ]
Q2: How does this compound react to form different compounds?
A2: The chlorine atom in the chloromethyl group of this compound is susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various substituents at this position. For instance, it reacts with potassium cyanide (KCN) to yield 1,2,4-oxadiazol-5-ylacetonitriles, which can be further transformed into 1,2,3-trisubstituted-1,2,4-oxadiazol-5-ylpropanes via a non-reductive decyanation pathway. []
Q3: What are the applications of this compound derivatives in medicinal chemistry?
A3: Derivatives of this compound have shown promising antimicrobial activities. Studies have demonstrated that some derivatives exhibit higher inhibitory activity against Candida albicans fungi growth than standard antifungal agents. [] Additionally, compounds incorporating this moiety have been investigated for their potential as anti-breast cancer agents. []
Q4: Can you provide an example of how this compound is used to synthesize a specific compound with potential biological activity?
A4: Researchers synthesized a series of coumarin-1,2,3-triazole-1,2,4-oxadiazole hybrids as potential anti-breast cancer agents. They achieved this by first reacting coumarin with propargyl bromide, followed by a click reaction with 3-aryl-5-(chloromethyl)-1,2,4-oxadiazoles. This reaction sequence highlights the utility of this compound derivatives in constructing complex molecules with potential therapeutic applications. []
Q5: Are there any studies investigating the structure-activity relationship (SAR) of compounds containing the this compound moiety?
A5: Yes, several studies have investigated the SAR of this compound derivatives. For example, research on thieno[2,3-d]pyrimidine derivatives found that the presence of a chlorine atom in the phenyl radical of the thioacetamide fragment, attached to the 4th position of the thieno[2,3-d]pyrimidine core, significantly enhanced activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. [] This highlights the importance of specific substituents in modulating the biological activity of these compounds.
Q6: Has this compound been used to synthesize macrocyclic compounds?
A6: Yes, this compound derivatives have been successfully employed in synthesizing benzo(dibenzo)dioxadiaza and triazamacrocyclic ether compounds. These macrocycles were prepared via N-substitution reactions using 3-p-phenylsubstituted-5-chloromethyl-1,2,4-oxadiazoles. []
Q7: What analytical techniques are commonly employed to characterize compounds containing the this compound moiety?
A7: Researchers routinely utilize a variety of analytical techniques to characterize this compound-containing compounds. These methods include Infrared Spectroscopy (IR), Nuclear Magnetic Resonance Spectroscopy (1H NMR and 13C NMR), Mass Spectrometry (MS), and X-ray crystallography. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dimethoxy-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid](/img/structure/B2962230.png)
![3-Amino-4-tert-butyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2962232.png)
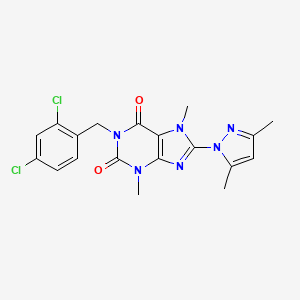



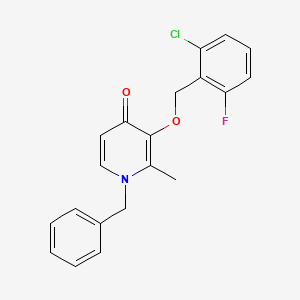
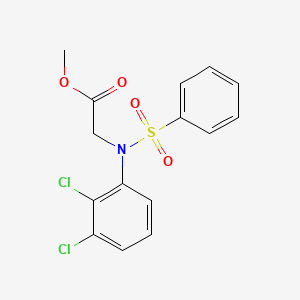

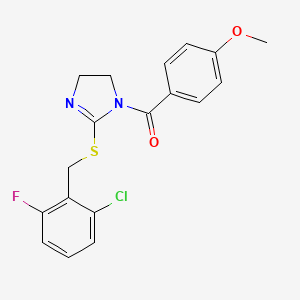
![2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetic acid](/img/structure/B2962248.png)

![Methyl 2-{[(4-chlorophenyl)sulfonyl]oxy}-5-iodobenzenecarboxylate](/img/structure/B2962251.png)
![2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2962253.png)